An In-Depth Technical Guide to 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Combination of Cyclopropyl and Tetrazole Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects is paramount. The strategic incorporation of specific functional groups is a cornerstone of this endeavor. This guide focuses on a molecule of significant interest: 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, a compound that synergistically combines the unique properties of a cyclopropyl ring and a tetrazole nucleus.
The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design to confer a range of desirable attributes.[1][2] Its rigid, planar structure can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target.[1] Furthermore, the unique electronic nature of its strained C-C bonds, which possess enhanced π-character, can influence a molecule's metabolic stability and permeability across biological membranes.[1][2] The incorporation of a cyclopropyl moiety has been shown to enhance potency, increase metabolic stability, and improve brain permeability in various drug candidates.[1]
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a metabolically stable bioisostere for a carboxylic acid group.[3] This substitution can lead to improved oral bioavailability and cell permeability. Tetrazole derivatives have found broad applications in medicine, exhibiting a wide array of biological activities, including antibacterial and anticancer properties.[4]
This technical guide provides a comprehensive overview of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, detailing its chemical identifiers, a proposed synthetic pathway with step-by-step protocols, its physicochemical properties, and its potential applications for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers: SMILES String and InChIKey
For unambiguous identification and use in cheminformatics and chemical databases, the SMILES (Simplified Molecular-Input Line-Entry System) string and the InChIKey (International Chemical Identifier Key) are essential.
| Identifier | Value |
| IUPAC Name | 2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetic acid |
| SMILES String | C1CC1N2C(=NN=N2)SCC(=O)O |
| InChIKey | YLB25668 |
Data sourced from PubChem CID: 16227376[5]
Proposed Synthesis: A Step-by-Step Protocol
The synthesis of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid can be logically approached in a two-step sequence, commencing with the formation of the key intermediate, 1-cyclopropyl-1H-tetrazole-5-thiol, followed by its S-alkylation. This proposed pathway is designed for robust and reliable execution in a standard organic synthesis laboratory.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol
The formation of the 1,5-disubstituted tetrazole-thione is achieved through the cycloaddition of an isothiocyanate with sodium azide. This reaction is a well-established method for the synthesis of such heterocyclic systems.
Reaction Mechanism:
Caption: Mechanism for the formation of the tetrazole-thiol intermediate.
Experimental Protocol:
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Materials: Cyclopropyl isothiocyanate, sodium azide, pyridine, water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropyl isothiocyanate (1.0 eq.) in water.
-
Add pyridine (3.0 eq.) to the mixture. Pyridine acts as a base to facilitate the reaction.[6]
-
Carefully add sodium azide (1.1 eq.) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This protonates the tetrazole-thiolate anion.
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The precipitated product, 1-cyclopropyl-1H-tetrazole-5-thiol, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
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Expert Insights: The use of water as a solvent and pyridine as a base provides a mild and efficient system for this transformation.[6] The reaction proceeds through a nucleophilic attack of the azide anion on the isothiocyanate, followed by an intramolecular cyclization.
Step 2: Synthesis of 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid
This step involves the S-alkylation of the synthesized tetrazole-thiol with an acetic acid synthon, followed by hydrolysis if an ester is used.
Experimental Protocol:
-
Materials: 1-Cyclopropyl-1H-tetrazole-5-thiol, ethyl chloroacetate, sodium ethoxide, absolute ethanol, sodium hydroxide, water, hydrochloric acid.
-
Procedure (S-alkylation):
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-cyclopropyl-1H-tetrazole-5-thiol (1.0 eq.) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.0 eq.) in ethanol dropwise at 0 °C. This deprotonates the thiol to form the more nucleophilic thiolate.
-
To the resulting solution, add ethyl chloroacetate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure. The residue, containing ethyl 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate, can be purified by column chromatography or used directly in the next step.
-
-
Procedure (Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated final product, 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, is collected by filtration, washed with cold water, and dried.
-
Expert Insights: The S-alkylation is a standard nucleophilic substitution reaction. Using an ester like ethyl chloroacetate followed by hydrolysis is a common and reliable method to introduce the acetic acid moiety, often leading to cleaner reactions and higher yields compared to direct alkylation with chloroacetic acid.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, which are crucial for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 200.22 g/mol | [5] |
| Molecular Formula | C₆H₈N₄O₂S | [5] |
| XLogP3 | 0.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 106 Ų | [5] |
Data sourced from PubChem CID: 16227376[5]
Potential Applications in Drug Development
The unique structural features of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid make it an attractive scaffold for medicinal chemistry research.
-
Bioisostere for Carboxylic Acids: The tetrazole ring serves as a metabolically robust substitute for a carboxylic acid, potentially improving pharmacokinetic properties such as oral absorption and metabolic stability.[3]
-
Enzyme Inhibition: The thioacetic acid moiety can act as a coordinating group for metal ions in the active sites of metalloenzymes, making this compound a candidate for screening as an inhibitor of various enzymes.
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Scaffold for Library Synthesis: The core structure can be further functionalized at the carboxylic acid group to generate a library of amides, esters, and other derivatives for high-throughput screening against a variety of biological targets.
-
Modulation of Physicochemical Properties: The cyclopropyl group can be exploited to fine-tune the lipophilicity and conformational rigidity of potential drug candidates, which can impact their potency and selectivity.[1][7]
Given the established roles of tetrazoles and cyclopropyl groups in approved drugs, this molecule represents a promising starting point for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammatory conditions.[4][7]
Conclusion
This technical guide has provided a detailed overview of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, including its key chemical identifiers, a plausible and detailed synthetic route, its physicochemical properties, and its potential applications in drug discovery. The combination of the cyclopropyl and tetrazole moieties in this scaffold offers a compelling platform for the design and synthesis of novel therapeutic agents. The provided synthetic protocols are based on established chemical transformations and are intended to be a valuable resource for researchers in the field.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]
-
Han, S. Y., et al. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetic acid. [Link]
-
Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics. [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 173-219. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
